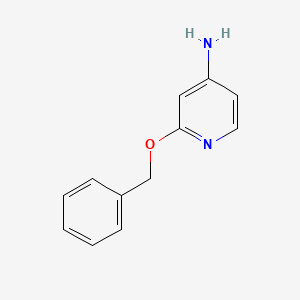

2-(Benzyloxy)pyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFNILBIJULGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731424 | |

| Record name | 2-(Benzyloxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-01-2 | |

| Record name | 2-(Benzyloxy)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(Benzyloxy)pyridin-4-amine

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, which combines a pyridine core, a primary amine, and a versatile benzyl ether, makes it a highly valuable intermediate for the synthesis of complex molecules. In drug discovery, the substituted aminopyridine scaffold is a well-established pharmacophore, known to interact with a variety of biological targets.[1] Consequently, derivatives of this compound have been investigated for their potential as anti-inflammatory, antibacterial, and anti-cancer agents.[2][3]

The benzyloxy group serves a dual purpose: it acts as a protecting group for the 2-hydroxy functionality, preventing unwanted side reactions, and its presence offers a strategic point for later-stage functionalization through debenzylation. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, details its rigorous characterization, and explains the scientific rationale behind the chosen protocols, ensuring reproducibility and high purity of the final product.

Part 1: Synthesis of this compound

The most reliable and commonly employed synthetic route to this compound proceeds via a two-step sequence starting from 2-hydroxy-4-nitropyridine. This strategy is favored due to the commercial availability of the starting material and the high efficiency of the subsequent transformations. The core logic involves first protecting the hydroxyl group as a benzyl ether, followed by the selective reduction of the nitro group to the desired primary amine.

Synthetic Workflow Overview

The overall transformation can be visualized as follows:

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 2-(Benzyloxy)-4-nitropyridine (Intermediate)

Causality Behind Experimental Choices: The first step is a classic Williamson ether synthesis. 2-Hydroxy-4-nitropyridine is deprotonated by a mild base, typically potassium carbonate (K₂CO₃), to form a nucleophilic pyridinoxide. This nucleophile then attacks the electrophilic benzyl bromide in an Sₙ2 reaction to form the benzyl ether. Dimethylformamide (DMF) or acetonitrile are chosen as solvents due to their polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophile, thereby accelerating the reaction.

Experimental Protocol:

-

Reagent Setup: To a solution of 2-hydroxy-4-nitropyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 20 minutes, then add benzyl bromide (1.1 eq.) dropwise.

-

Reaction Condition: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate of 2-(benzyloxy)-4-nitropyridine will form.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove DMF and inorganic salts, and then with a cold, non-polar solvent like hexane to remove excess benzyl bromide. The product can be further purified by recrystallization from ethanol to yield a pale yellow solid.

Step 2: Reduction of 2-(Benzyloxy)-4-nitropyridine to this compound

Causality Behind Experimental Choices: The selective reduction of an aromatic nitro group in the presence of a benzyl ether is a common transformation. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a very effective method. However, a more accessible and cost-effective laboratory method is the use of a metal in acidic medium, such as iron powder in the presence of hydrochloric or acetic acid.[4] Iron is a cheap and effective reducing agent, and the acidic conditions help to generate the active Fe(II) species and protonate the nitro group, facilitating its reduction. The benzyl ether is stable under these conditions.

Experimental Protocol:

-

Reagent Setup: Suspend 2-(benzyloxy)-4-nitropyridine (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Initiation: Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid (or a larger amount of glacial acetic acid) dropwise to initiate the reduction.[4]

-

Reaction Condition: Maintain the reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron and iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Part 2: Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Caption: Interconnected methods for the characterization of this compound.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for this compound.

| Parameter | Expected Value / Observation | Rationale for Confirmation |

| Molecular Formula | C₁₂H₁₂N₂O | Confirmed by High-Resolution Mass Spectrometry. |

| Molecular Weight | 200.24 g/mol | Corresponds to the molecular ion peak in the mass spectrum.[6][7][8] |

| Physical Form | Solid | Typically a white to off-white or pale yellow solid.[9] |

| ¹H NMR | δ ~7.3-7.5 (m, 5H, Ar-H), δ ~7.2 (d, 1H, Py-H), δ ~6.0-6.2 (m, 2H, Py-H), δ ~5.3 (s, 2H, O-CH₂-Ar), δ ~4.5 (br s, 2H, NH₂) | Confirms the presence and connectivity of benzyl, pyridine, methylene, and amine protons. |

| IR (cm⁻¹) | ~3450-3300 (N-H stretch, two bands for primary amine), ~3030 (Aromatic C-H stretch), ~1640 (N-H bend), ~1250 (C-O ether stretch), ~1220 (Aromatic C-N stretch) | Identifies key functional groups: primary amine, ether linkage, and aromatic rings.[10][11] |

| Mass Spec (ESI+) | m/z = 201.1 [M+H]⁺ | Confirms the molecular weight of the compound.[6] |

| Purity (HPLC) | >98% | Assesses the purity of the final compound. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The spectrum is expected to show a complex multiplet between 7.3 and 7.5 ppm integrating to 5 protons, characteristic of the monosubstituted benzene ring of the benzyl group. A singlet at approximately 5.3 ppm integrating to 2 protons confirms the methylene (-CH₂-) bridge of the benzyl ether. The protons on the pyridine ring will appear as distinct signals, and a broad singlet, which may exchange with D₂O, will be present for the two protons of the primary amine group (-NH₂).

-

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the presence of two distinct, sharp-to-medium bands in the 3450-3300 cm⁻¹ region, which is a hallmark of the asymmetric and symmetric N-H stretching vibrations of a primary amine.[10][11] The absence of a broad O-H stretch from the starting material and the presence of a strong C-O ether stretch around 1250 cm⁻¹ confirms the success of the etherification step.

-

Mass Spectrometry (MS): Electrospray ionization in positive mode (ESI+) is expected to show a prominent peak at m/z 201.1, corresponding to the protonated molecule [M+H]⁺, which validates the molecular weight of 200.24 g/mol .[6]

Handling and Safety

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[12] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, protected from light.[9][13]

References

- Pipzine Chemicals. 2-Amino-4-(benzyloxy)pyridine.

- Pipzine Chemicals. 4-Amino-2-hydroxypyridine.

- PubChem. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334.

- Benchchem. 2-Amino-4-hydroxypyridine | 33623-18-6.

- Benchchem. 2-Amino-4-hydroxypyridine | 33631-05-9.

- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.

- ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.

- Benchchem. Synthesis routes of 2-(Benzyloxy)pyridine.

- ChemicalBook. 2-Amino-4-(benzyloxy)pyridine synthesis.

- PubChemLite. This compound (C12H12N2O).

- Sigma-Aldrich. 2-(Benzyloxy)-4-methyl-5-nitropyridine.

- PubChem. 4-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 520084.

- ResearchGate. Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin.

- Sigma-Aldrich. 4-(Benzyloxy)pyridin-2-amine | 85333-26-2.

- ResearchGate. IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature.

- MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

- MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

- RSC Publishing. Supplementary Information.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- ResearchGate. Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent.

- Sigma-Aldrich. This compound | 1214900-01-2.

- Sigma-Aldrich. 2-[4-(Benzyloxy)phenyl]pyridin-4-amine | 2055119-22-5.

- Benchchem. Application Notes and Protocols for the Use of 4-(Benzyloxy)-2-hydrazinylpyridine in Heterocyclic Synthesis.

- PubChem. 5-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 22315276.

- Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide.

- Moldb. 85333-26-2 | 4-(Benzyloxy)pyridin-2-amine - Molecular Database.

- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

- UCLA Chemistry. IR Spectroscopy Tutorial: Amines.

- ECHEMI. Buy 4-(benzyloxy)pyridin-2-amine from ATK CHEMICAL COMPANY LIMITED.

- Benchchem. Application of 4-Pyrimidine Methanamine in Medicinal Chemistry: Application Notes and Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Amino-4-(benzyloxy)pyridine: Properties, Uses, Safety Data & Supplier China | Chemical Manufacturer & Exporter [pipzine-chem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.org [mdpi.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. 4-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 520084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-(Benzyloxy)pyridin-2-amine | 85333-26-2 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 85333-26-2 | 4-(Benzyloxy)pyridin-2-amine - Moldb [moldb.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)pyridin-4-amine

Foreword: Understanding the Molecule

2-(Benzyloxy)pyridin-4-amine is a substituted pyridine derivative that serves as a valuable building block in modern synthetic chemistry. Its unique architecture, combining a pyridine core, a primary amine, and a bulky benzyloxy group, offers multiple points for chemical modification. This guide provides an in-depth analysis of its core physicochemical properties, offering both established data and the experimental context necessary for its effective use in research and development. Understanding these fundamental characteristics is paramount for designing synthetic routes, predicting reactivity, and ensuring safe handling and application, particularly in the fields of medicinal chemistry and materials science where pyridine scaffolds are prevalent.

Chemical Identity and Molecular Structure

A molecule's identity is fundamentally defined by its structure and standard identifiers. These provide an unambiguous basis for all further scientific investigation.

Molecular Structure:

The structure consists of a pyridine ring substituted at the 2-position with a benzyloxy group (-OCH₂Ph) and at the 4-position with an amine group (-NH₂).

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(phenylmethoxy)pyridin-4-amine | [1] |

| CAS Number | 1214900-01-2 (primary) / 85333-26-2 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂N₂O | [3][4][5][6] |

| Molecular Weight | 200.24 g/mol | [3][4][6] |

| Exact Mass | 200.094963011 Da | [3][4] |

| InChI | InChI=1S/C12H12N2O/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | [1] |

| InChIKey | RAFCWIXBEWVPGL-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC=C(C=C1)COC2=NC=CC(=C2)N |[1] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for determining appropriate solvents, reaction temperatures, and purification methods.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical Form | Solid | At standard temperature and pressure. | |

| Boiling Point | 379.7 ± 27.0 °C at 760 mmHg | Predicted value. High boiling point is expected due to molecular weight and polar functional groups. | [3] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted value. | [3] |

| Flash Point | 183.4 ± 23.7 °C | Predicted value. | [3] |

| Refractive Index | 1.622 | Predicted value. | [3] |

| XLogP3 | 2.0 | A positive value indicates moderate lipophilicity, suggesting solubility in a range of organic solvents. | [1][3] |

| Polar Surface Area (PSA) | 48.1 Ų | Contributed by the amine and ether-like pyridine nitrogen and oxygen, influencing solubility and membrane permeability. |[3][4] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectra are specific to an individual sample, the expected profile for this compound can be reliably predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzyl rings (typically in the δ 6.5-8.5 ppm range). A characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group should appear around δ 5.0-5.5 ppm. A broad singlet corresponding to the amine (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for all 12 unique carbon atoms. The carbons of the pyridine and benzene rings will resonate in the aromatic region (δ 100-160 ppm). The methylene carbon signal will be found further upfield.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of the molecular ion ([M+H]⁺) at approximately m/z 201.10224.[1] Common fragmentation patterns would likely involve the cleavage of the benzyl group (C₇H₇, m/z 91) or the entire benzyloxy group.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C-O-C stretching of the ether linkage (around 1200-1300 cm⁻¹), and C=N/C=C stretching from the pyridine ring.

Synthesis, Reactivity, and Stability

Synthetic Pathway: A common synthetic route involves the nucleophilic substitution of a suitable precursor, such as 4-(benzyloxy)-2-chloropyridine, with ammonia.[6] This reaction leverages a palladium catalyst to facilitate the C-N bond formation.[6]

Caption: A generalized synthetic workflow for C-N cross-coupling.

Reactivity Insights: The molecule's reactivity is governed by its three primary functional components:

-

Primary Amine (-NH₂): Acts as a nucleophile and a base. It can readily undergo acylation, alkylation, and participate in Buchwald-Hartwig aminations or other cross-coupling reactions.

-

Pyridine Ring: The electron-donating amine and benzyloxy groups activate the ring, making it susceptible to electrophilic aromatic substitution. The ring nitrogen can also be quaternized.

-

Benzyloxy Group: This group is relatively stable but can be cleaved under specific conditions (e.g., hydrogenolysis with a palladium catalyst) to reveal a hydroxyl group, providing another handle for functionalization.

Storage and Stability: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7][8] Recommended storage temperatures are often between 2-8°C.[7][8]

Experimental Protocols for Characterization

To ensure the quality and identity of this compound in a laboratory setting, standardized analytical protocols are essential.

Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the compound's moderate lipophilicity. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and resolved.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Instrumentation: Use a standard UHPLC or HPLC system equipped with a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 5% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B over 0.5 minutes.

-

Equilibrate at 5% B for 1.5 minutes.

-

-

Detection: Monitor via UV-Vis detector at 254 nm.

-

Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: Workflow for HPLC purity determination.

Safety, Handling, and Disposal

As a responsible scientist, adherence to safety protocols is non-negotiable. The following information is synthesized from material safety data sheets (MSDS).

GHS Hazard Classification:

Precautionary Measures & PPE:

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[9][11][12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust, fumes, or vapors.[9][12] Wash hands thoroughly after handling.[9][11] Keep away from heat, sparks, and open flames.[12]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][11][12]

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5][11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][12]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.[7][9]

References

- PubChem. This compound | C12H12N2O | CID 59276233. [Link]

- PubMed Central (PMC). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

- PubChemLite. This compound (C12H12N2O). [Link]

- PubChem. 4-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 520084. [Link]

Sources

- 1. PubChemLite - this compound (C12H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 4-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 520084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C12H12N2O | CID 59276233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-4-(benzyloxy)pyridine synthesis - chemicalbook [chemicalbook.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. 85333-26-2 | 4-(Benzyloxy)pyridin-2-amine - Moldb [moldb.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Amino-3-benzyloxypyridine | C12H12N2O | CID 90334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Strategic Value of a Privileged Scaffold

An In-Depth Technical Guide to 2-(Benzyloxy)pyridin-4-amine (CAS 85333-26-2)

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[][] Its structure combines a 4-aminopyridine core, a pharmacologically significant motif known for its activity as a potassium channel blocker, with a versatile benzyloxy group.[3][4] This unique combination makes it an invaluable intermediate for developing novel therapeutics, particularly in the realm of neurological disorders where aminopyridine derivatives have shown promise.[5][6] The benzyloxy group not only influences the molecule's solubility and electronic properties but also acts as a stable protecting group for the 2-hydroxy pyridine tautomer, which can be readily removed in later synthetic stages to unmask a new functional handle. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and safe handling, designed to empower researchers in leveraging this molecule to its full potential.

Part 1: Molecular Synthesis and Purification

The construction of this compound is most efficiently achieved through a two-step sequence starting from a commercially available precursor, 2-chloro-4-nitropyridine. This pathway involves a nucleophilic aromatic substitution to introduce the benzyloxy moiety, followed by a selective reduction of the nitro group.

Synthetic Workflow Overview

The logical flow from precursor to final product is designed for efficiency and high yield, minimizing the formation of byproducts.

Sources

- 3. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 6. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 2-(Benzyloxy)pyridin-4-amine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Benzyloxy)pyridin-4-amine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation development. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound in various organic solvents. We will explore the physicochemical properties of the molecule, outline a robust experimental workflow for solubility screening, and discuss the theoretical underpinnings of solvent-solute interactions. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding and a practical methodology for solubility assessment.

Introduction: Solubility as a Cornerstone of Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a fundamental physical property that dictates its fate. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of a promising compound. This compound, a molecule of interest in medicinal chemistry, possesses structural features that suggest a nuanced solubility profile. Understanding its behavior in different organic solvents is paramount for processes such as reaction chemistry, purification, crystallization, and the development of final dosage forms. This guide provides both the theoretical framework and a practical, step-by-step approach to systematically characterize the solubility of this compound.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first analyze its molecular structure.

Caption: Molecular structure of this compound (C12H12N2O).

Key Structural Features and Their Implications for Solubility:

-

Aromatic Rings (Pyridine and Phenyl): The molecule contains two aromatic rings, the pyridine ring and the phenyl group of the benzyl substituent. These are largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Amino Group (-NH₂): The primary amine group is a key feature. It can act as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen). This group significantly increases the polarity of the molecule and its potential to dissolve in protic solvents (e.g., alcohols, water) and other hydrogen-bond accepting solvents.

-

Ether Linkage (-O-): The ether oxygen has lone pairs of electrons, making it a hydrogen bond acceptor. This contributes to the molecule's polarity and its ability to interact with protic solvents.

-

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a hydrogen bond acceptor, further enhancing the molecule's ability to interact with protic solvents.

Predicted Solubility Behavior:

Based on this structure, a "like dissolves like" principle suggests that this compound will exhibit the following general behavior:

-

High solubility is expected in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding.

-

Moderate solubility might be found in solvents of intermediate polarity like dichloromethane (DCM) and ethyl acetate.

-

Low solubility is anticipated in nonpolar solvents such as hexanes or toluene, as the polar functional groups would be disfavored.

Experimental Determination of Solubility: A Validated Approach

While theoretical prediction is useful, empirical determination is the gold standard. The most common and reliable method for determining thermodynamic solubility is the shake-flask method . This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature incubator shaker or orbital shaker in a temperature-controlled room

-

Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The following diagram outlines the systematic process for solubility determination.

Caption: A validated workflow for the shake-flask method of solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of this compound (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples at a consistent rate that allows for thorough mixing without creating a vortex.

-

Expert Insight: Equilibrium is a critical parameter. For new compounds, it is essential to validate the time required to reach equilibrium. This can be done by taking measurements at different time points (e.g., 24, 48, and 72 hours). Solubility is confirmed when consecutive measurements are statistically identical.

-

-

Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the solution through a solvent-compatible syringe filter (e.g., PTFE or nylon) into a clean vial. This step is crucial to remove all undissolved solid particles.

-

Expert Insight: Adsorption of the compound onto the filter can be a source of error. It is good practice to discard the first portion of the filtrate (e.g., 0.25 mL) to saturate any binding sites on the filter membrane.

-

-

Dilution and Quantification: Accurately dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for good peak shape) is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance (λmax) for the compound.

-

Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | H-Bonding | Solubility (mg/mL) | Qualitative Assessment |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | > 100 | Very Soluble | |

| Polar Protic | Methanol (MeOH) | 5.1 | Donor/Acceptor | 50 - 75 | Soluble |

| Ethanol (EtOH) | 4.3 | Donor/Acceptor | 25 - 50 | Sparingly Soluble | |

| Intermediate Polarity | Dichloromethane (DCM) | 3.1 | Weak Acceptor | 10 - 25 | Slightly Soluble |

| Ethyl Acetate (EtOAc) | 4.4 | Acceptor | 5 - 10 | Slightly Soluble | |

| Nonpolar | Toluene | 2.4 | None | < 1 | Very Slightly Soluble |

| Hexanes | 0.1 | None | < 0.1 | Practically Insoluble |

Note: This table presents expected, not experimental, data for illustrative purposes. A researcher would populate this with their own experimental results.

Interpretation:

The solubility data should be interpreted in the context of the solvent's properties. For instance, high solubility in DMSO and DMF is expected due to their high polarity and ability to act as strong hydrogen bond acceptors. The good solubility in methanol is driven by its ability to hydrogen bond with the amine, ether, and pyridine moieties. The decreasing solubility in less polar solvents like DCM and the poor solubility in nonpolar solvents like hexanes confirm the dominant role of the polar functional groups in the solvation process.

Conclusion

Characterizing the solubility of this compound is a critical step in its development pathway. This guide has provided a comprehensive framework, moving from theoretical structural analysis to a robust, validated experimental protocol based on the shake-flask method. By systematically measuring solubility in a range of chemically diverse organic solvents, researchers can gain the essential data needed for informed decisions in process chemistry, purification, and formulation. Adherence to a rigorous, well-documented experimental plan ensures the generation of high-quality, reliable data that will accelerate the progression of this and other important drug candidates.

References

- PubChem Compound Summary for CID 520084, 4-(Benzyloxy)pyridin-2-amine.

- ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

- "The Shake Flask Method for Solubility Determination."Journal of Pharmaceutical Sciences. While not a direct link to a single paper, this journal is a primary source for methodologies in this field.

- "Solubility."IUPAC Gold Book.

Unveiling the Solid-State Architecture of 2-(Benzyloxy)pyridin-4-amine: A Technical Guide to its Predicted Crystal Structure and Supramolecular Chemistry

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2-(Benzyloxy)pyridin-4-amine, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document leverages established principles of solid-state chemistry and draws upon the experimentally determined structure of its isomer, 3-(Benzyloxy)pyridin-2-amine, to construct a robust predictive model. We will explore the likely supramolecular synthons, hydrogen bonding networks, and packing motifs that govern the solid-state assembly of this compound. Furthermore, this guide outlines detailed, field-proven methodologies for the synthesis and crystallization of this compound, providing a clear pathway for researchers to obtain empirical crystallographic data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural landscape of substituted aminopyridines.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a substance's physicochemical properties. For active pharmaceutical ingredients (APIs), properties such as solubility, dissolution rate, bioavailability, stability, and manufacturability are all intrinsically linked to the crystal form. A thorough understanding of the crystal structure and the intermolecular interactions that stabilize it is therefore paramount in modern drug development.

This compound is a substituted aminopyridine, a class of compounds known for a wide range of biological activities. The presence of a hydrogen bond donor (the amine group), hydrogen bond acceptors (the pyridine nitrogen and the ether oxygen), and an aromatic system capable of π-π stacking interactions suggests a rich and complex solid-state chemistry. This guide aims to provide a detailed, predictive analysis of its crystal structure, grounded in both theoretical principles and experimental data from closely related analogues.

Synthesis and Crystallization: A Practical Workflow

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality for X-ray diffraction analysis.

Synthetic Protocol

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient route is outlined below:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-chloro-4-nitropyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add benzyl alcohol (1.2 eq.) and potassium carbonate (K2CO3) (2.5 eq.).

-

Reaction Conditions: The reaction mixture is stirred at 80 °C for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. This yields the intermediate, 2-(benzyloxy)-4-nitropyridine.

-

Reduction: The nitro-intermediate is then dissolved in ethanol or methanol, and a reducing agent such as palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC).

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product, this compound, can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium cation without interfering with the nucleophilic attack.

-

Base: K2CO3 is a mild inorganic base used to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide.

-

Reduction: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with byproducts that are easily removed.

Crystallization Methodology

Growing single crystals suitable for X-ray diffraction is often a process of systematic screening of conditions. For this compound, the following techniques are recommended:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed inside a larger, sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.

The choice of solvent is critical and can influence the resulting crystal packing and even the polymorphic form obtained.

Structural Analysis: Insights from an Isomer and Predictive Modeling

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of its isomer, 3-(Benzyloxy)pyridin-2-amine , is available and provides a valuable template for understanding the intermolecular interactions at play[1].

Case Study: The Crystal Structure of 3-(Benzyloxy)pyridin-2-amine

The crystal structure of 3-(Benzyloxy)pyridin-2-amine reveals a packing motif dominated by hydrogen bonding.[1] In this structure, centrosymmetrically related molecules are linked by a pair of N—H···N hydrogen bonds to form a dimer with an R22(8) ring motif.[1] This is a common and robust supramolecular synthon in aminopyridine chemistry.[2] Additionally, an intramolecular N—H···O interaction is observed.[1] The dihedral angle between the pyridine and benzene rings is 35.94(12)°.[1]

Table 1: Crystallographic Data for 3-(Benzyloxy)pyridin-2-amine [1]

| Parameter | Value |

| Chemical Formula | C12H12N2O |

| Molecular Weight | 200.24 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.852(3) |

| b (Å) | 7.4068(15) |

| c (Å) | 22.561(4) |

| V (Å3) | 2147.6(8) |

| Z | 8 |

Predicted Crystal Structure of this compound

Based on the analysis of the isomer and the general principles of aminopyridine crystal packing, we can predict the likely structural features of this compound.

Key Predicted Intermolecular Interactions:

-

N—H···Npyridine Hydrogen Bonds: This is expected to be the most dominant and directional interaction, leading to the formation of either dimers, chains, or tapes. The pyridine nitrogen is a strong hydrogen bond acceptor, and the amine group is a good donor.[2]

-

N—H···O Hydrogen Bonds: The ether oxygen of the benzyloxy group provides an additional hydrogen bond acceptor site. This could lead to more complex, three-dimensional hydrogen-bonded networks.

-

π-π Stacking Interactions: The presence of two aromatic rings (pyridine and benzene) suggests that π-π stacking interactions will likely play a significant role in the overall crystal packing, contributing to the densification of the structure.

-

C—H···π Interactions: Weaker C—H···π interactions between the aromatic C-H bonds and the electron-rich π-systems of the rings are also anticipated to contribute to the overall stability of the crystal lattice.

Hypothesized Supramolecular Assembly:

Given the positions of the functional groups in this compound, a catemeric (chain-like) motif stabilized by N—H···Npyridine hydrogen bonds is a strong possibility. This would create a one-dimensional chain that could then be further organized into a three-dimensional structure through π-π stacking and weaker hydrogen bonds.

Workflow for Crystal Structure Prediction and Analysis

Caption: A generalized workflow for the determination and analysis of a small molecule crystal structure.

Concluding Remarks and Future Work

This technical guide has provided a comprehensive, albeit predictive, overview of the crystal structure of this compound. By leveraging data from a closely related isomer and fundamental principles of supramolecular chemistry, we have constructed a detailed hypothesis regarding its solid-state architecture. The outlined synthetic and crystallographic methodologies provide a clear and actionable path for obtaining empirical data to validate these predictions.

The determination of the actual crystal structure of this compound will be a valuable contribution to the field, enabling a deeper understanding of its structure-property relationships. Future work should also include a systematic polymorph screen to identify and characterize any other accessible crystalline forms, which may exhibit different properties and are of critical importance in pharmaceutical development.

References

- Shishkina, S. V., et al. (2021). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Structural Chemistry, 32, 235–257.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information.

- Kumar, A., et al. (2008). 3-Benzyloxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023.

Sources

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

An In-depth Technical Guide to 2-amino-4-benzyloxypyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-amino-4-benzyloxypyridine, a key building block in modern medicinal chemistry. We will delve into its synthesis and physicochemical properties with detailed protocols, illuminate its critical role in the development of novel therapeutics, and provide insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile molecule in their work.

The 2-aminopyridine structure is a cornerstone pharmacophore in drug discovery, recognized for its ability to form key interactions with a multitude of biological targets.[1] This simple, low-molecular-weight moiety provides a robust platform for developing diverse libraries of bioactive molecules.[1] Within this class, 2-amino-4-benzyloxypyridine (CAS No. 85333-26-2) has emerged as a particularly valuable intermediate for organic synthesis and medicinal chemistry.[2][3][]

The strategic placement of its functional groups is central to its utility. The 2-amino group serves as a critical hydrogen bond donor and a versatile synthetic handle for elaboration. The 4-benzyloxy group provides a stable, yet readily cleavable, protecting group for a phenol functionality. This arrangement allows for selective, sequential modifications at different points of the molecule, enabling the construction of complex derivatives with tailored pharmacological profiles.

Synthesis and Mechanistic Rationale

The synthesis of 2-amino-4-benzyloxypyridine is not typically accomplished in a single step but through a logical sequence of reactions designed to install the desired functional groups with high regioselectivity. The following protocol represents a robust and common pathway, starting from a readily available precursor. Each step is chosen to ensure a high-yielding, scalable, and self-validating process.

Synthetic Workflow Overview

The most common synthetic routes involve the strategic modification of a pyridine ring, often starting with a pre-functionalized substrate like 2-chloro-4-hydroxypyridine or by building up the functionality on the pyridine core. A plausible and efficient pathway begins with 4-hydroxypyridine, proceeds through nitration, benzylation, and finally, reduction.

Diagram of the Synthetic Workflow for 2-amino-4-benzyloxypyridine

Caption: A multi-step synthesis of 2-amino-4-benzyloxypyridine from 4-hydroxypyridine.

Detailed Experimental Protocol

Step 1: Nitration of 4-Hydroxypyridine

-

Causality: The first step introduces an electron-withdrawing nitro group, which acts as a precursor to the amine and helps direct subsequent regiochemistry. The hydroxyl group at the 4-position directs the nitration primarily to the 3-position.

-

Procedure:

-

Cool a flask containing concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 4-hydroxypyridine to the stirred acid, ensuring the temperature remains below 10 °C.

-

Once dissolved, add potassium nitrate (KNO₃) portion-wise, maintaining strict temperature control.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours, then let it warm to room temperature and stir overnight.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a cold, concentrated sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum to yield 4-hydroxy-3-nitropyridine.

-

Step 2: Chlorination of 4-Hydroxy-3-nitropyridine

-

Causality: The hydroxyl group is converted to a chloride, a good leaving group, to facilitate the subsequent introduction of the amino group. Reagents like phosphorus oxychloride (POCl₃) are standard for this transformation on heterocyclic systems.

-

Procedure:

-

Combine 4-hydroxy-3-nitropyridine with an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours until TLC analysis indicates the consumption of starting material.

-

Cool the reaction mixture and carefully quench by pouring it slowly onto a stirred mixture of ice and water.

-

Neutralize with sodium bicarbonate and extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4-hydroxy-3-nitropyridine.

-

Step 3: Benzylation of the Hydroxyl Group

-

Causality: The hydroxyl group is protected as a stable benzyl ether. This prevents unwanted side reactions in the final reduction step. The Williamson ether synthesis conditions (a base and an alkyl halide) are ideal for this purpose.

-

Procedure:

-

Dissolve the product from Step 2 in a polar aprotic solvent such as acetone or DMF.

-

Add a slight excess of anhydrous potassium carbonate (K₂CO₃) as the base.

-

Add benzyl bromide (or benzyl chloride) dropwise to the suspension.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo.

-

Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-benzyloxy-2-chloro-3-nitropyridine.

-

Step 4: Reductive Amination

-

Causality: This final step achieves two crucial transformations simultaneously. Catalytic hydrogenation reduces the nitro group to a primary amine and reductively removes the chloro substituent. Palladium on carbon (Pd/C) is a highly effective catalyst for both processes.

-

Procedure:

-

Dissolve the chlorinated intermediate in a solvent like ethanol or ethyl acetate.

-

Add a catalytic amount (5-10 mol%) of 10% Palladium on Carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford high-purity 2-amino-4-benzyloxypyridine.

-

Physicochemical & Medicinal Chemistry Properties

The structural features of 2-amino-4-benzyloxypyridine give it properties that are highly desirable for a drug discovery building block.

| Property | Value / Description | Source |

| CAS Number | 85333-26-2 | [2][5] |

| Molecular Formula | C₁₂H₁₂N₂O | [2][5] |

| Molecular Weight | 200.24 g/mol | [5] |

| Appearance | Beige to off-white solid | [2] |

| H-Bond Acceptors | 2 | [6] |

| H-Bond Donors | 1 | [6] |

| Rotatable Bonds | 3 | [6] |

| TPSA | 48.1 Ų | [5] |

| LogP (Calculated) | 2.1 - 2.5 | [6][7] |

These properties, particularly the balance of lipophilicity (LogP) and polar surface area (TPSA), place the molecule in a favorable region of chemical space for potential CNS penetration and good pharmacokinetic behavior, making it an attractive starting point for optimization.[8]

Applications in Drug Discovery

The true value of 2-amino-4-benzyloxypyridine lies in its application as a versatile chemical intermediate.[3][] The 2-aminopyridine motif is a privileged structure that frequently serves as a "hinge-binder" in kinase inhibitors, where the amino group and the pyridine nitrogen form critical hydrogen bonds with the protein backbone. The benzyloxy group at the 4-position acts as a protected hydroxyl, which, after debenzylation, can be used to introduce substituents that project into solvent-exposed regions of the binding pocket to enhance potency and selectivity.

This scaffold has been instrumental in developing modulators for various targets, including:

-

Kinase Inhibitors: As a core fragment for ATP-competitive inhibitors targeting kinases like p38 MAP kinase.

-

Dopamine Receptor Antagonists: The benzyloxy piperidine and related scaffolds have been explored for developing selective D4 receptor antagonists for CNS disorders.[9]

-

Antimicrobial Agents: The broader class of substituted aminoquinolines and pyridines, which can be accessed from this intermediate, has shown promise in developing antimycobacterial agents.[10]

Diagram of 2-Aminopyridine as a Kinase Hinge-Binding Motif

Caption: The 2-aminopyridine core forming key hydrogen bonds in a kinase active site.

Conclusion

2-amino-4-benzyloxypyridine is a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined synthesis, strategic placement of orthogonally reactive functional groups, and favorable physicochemical properties make it an ideal starting point for the discovery of novel therapeutics. The principles of its synthesis, grounded in fundamental organic chemistry, provide a reliable and scalable route to this important intermediate. Its proven utility in accessing privileged pharmacophores, such as the 2-aminopyridine kinase hinge binder, ensures its continued relevance in the ongoing quest for new and effective medicines.

References

- ChemicalBook. (n.d.). 2-Amino-4-(benzyloxy)pyridine synthesis.

- Rlavie. (n.d.). 2-Amino-4-(Benzyloxy)Pyridine|CAS 85333-26-2.

- Ambeed.com. (n.d.). 85333-26-2 | 2-Amino-4-benzyloxypyridine.

- Pipzine Chemicals. (n.d.). 2-Amino-4-(benzyloxy)pyridine.

- BOC Sciences. (n.d.). CAS 85333-26-2 2-Amino-4-benzyloxypyridine.

- PrepChem.com. (n.d.). STEP A: Preparation of 2-amino-3-benzyloxypyridine.

- PubChem. (n.d.). 2-Amino-3-benzyloxypyridine.

- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 269-289.

- Sigma-Aldrich. (n.d.). 2-Amino-3-benzyloxypyridine 99%.

- Organic Preparations and Procedures Daily. (2007). Direct preparation of 2-Aminopyridines from pyridine N-oxides.

- PubChem. (n.d.). 4-(Benzyloxy)pyridin-2-amine.

- da Silva, A. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2489.

- Obach, R. S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128643.

- Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1109–1114.

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-Amino-4-(Benzyloxy)Pyridine|CAS 85333-26-2 [rlavie.com]

- 3. 2-Amino-4-(benzyloxy)pyridine: Properties, Uses, Safety Data & Supplier China | Chemical Manufacturer & Exporter [pipzine-chem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 85333-26-2 | 2-Amino-4-benzyloxypyridine | Aryls | Ambeed.com [ambeed.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Benzyloxy)pyridin-4-amine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring makes it a cornerstone of drug design. Within the diverse family of substituted pyridines, 2-(Benzyloxy)pyridin-4-amine has emerged as a particularly valuable building block. Its unique trifunctional nature—a nucleophilic 4-amino group, a versatile 2-benzyloxy ether, and the pyridine core itself—offers a powerful toolkit for the construction of complex, biologically active molecules, especially in the realm of kinase inhibitors. This guide provides a comprehensive overview of the strategic application of this compound, detailing its reactivity, key synthetic transformations, and its role in the development of targeted therapeutics.

Core Attributes and Chemical Reactivity

This compound is a solid, stable compound with a molecular weight of 200.24 g/mol .[2] Its utility as a building block is dictated by the distinct reactivity of its functional groups.

-

The 4-Amino Group: This primary amine serves as a potent nucleophile and a key handle for introducing diversity. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds with a wide array of aryl and heteroaryl halides. This reaction is fundamental to constructing the core scaffolds of many kinase inhibitors.

-

The 2-Benzyloxy Group: The benzyl ether at the 2-position serves a dual purpose. Primarily, it acts as a robust protecting group for the 2-hydroxypyridine tautomer. This is critical because the unprotected 2-hydroxypyridine can exhibit different reactivity and potentially interfere with desired coupling reactions. Secondly, the benzyloxy group can be strategically removed in the final stages of a synthesis to unmask a hydrogen bond donor, a feature often crucial for binding to the hinge region of a kinase active site.

-

The Pyridine Ring: The nitrogen atom within the pyridine ring influences the electron distribution of the system, impacting the reactivity of its substituents. It can also serve as a hydrogen bond acceptor, contributing to the overall binding affinity of the final molecule.

Application in Kinase Inhibitor Synthesis: A Focus on BTK Inhibitors

A prominent application of this compound is in the synthesis of irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, and its deregulation is implicated in various B-cell malignancies.[3][4] Irreversible BTK inhibitors typically feature a warhead, such as an acrylamide moiety, that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.

The synthesis of these complex molecules often involves a convergent strategy where this compound provides the core pyridinyl-amine fragment. A key transformation is the Buchwald-Hartwig amination, which couples the 4-amino group of the building block with an appropriately functionalized aryl halide.

Workflow for the Synthesis of a BTK Inhibitor Scaffold

The following workflow illustrates the strategic use of this compound in constructing a key intermediate for a BTK inhibitor, based on methodologies described in the patent literature.[5]

Caption: Synthetic workflow for a generic BTK inhibitor.

Experimental Protocols: A Practical Guide

While specific reaction conditions can vary based on the substrate, the following protocols provide a robust starting point for the key transformations involving this compound.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Under a positive pressure of inert gas, add the Pd(OAc)₂ (1-2 mol%).

-

Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.

-

Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand like XPhos is highly effective for coupling electron-rich amines with aryl halides. The ligand facilitates both the oxidative addition and the crucial reductive elimination steps of the catalytic cycle.[6]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[6]

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducible results.

Protocol 2: Benzyl Group Deprotection

This protocol describes the removal of the benzyl ether to yield the final 2-hydroxypyridine derivative.

Materials:

-

Benzyloxy-protected compound

-

Palladium on carbon (10 wt% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or Parr shaker)

Procedure:

-

Dissolve the benzyloxy-protected compound in methanol or ethanol in a round-bottom flask.

-

Carefully add 10 wt% Pd/C (typically 5-10 mol% palladium relative to the substrate).

-

Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).

-

Maintain a positive pressure of hydrogen with a balloon or use a Parr hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature. The reaction is usually complete within 2-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.

-

Rinse the filter cake with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Alternative Deprotection: For substrates sensitive to catalytic hydrogenation (e.g., containing reducible alkenes or alkynes), Lewis acids such as boron trichloride (BCl₃) or trimethylsilyl iodide (TMSI) can be effective for cleaving the benzyl ether.[7]

Data Summary: Biological Activity of Derived Inhibitors

The strategic incorporation of the this compound scaffold has led to the development of highly potent kinase inhibitors. The subsequent deprotection to the 2-hydroxypyridine is often key to achieving high affinity.

| Compound Class | Target Kinase | Example IC₅₀ (nM) | Reference |

| Pyrimido[4,5-d][3][8]oxazinones | BTK | <1 | [8] |

| N,9-Diphenyl-9H-purin-2-amines | BTK | 0.4 - 0.5 | [3][9] |

| 4-Aminopyrazolopyrimidines | BTK | 0.17 | [1] |

| 2-Benzamido-pyrimidines | IKK2 | 25 | [10] |

| 2-(Aminopyrimidinyl)thiazoles | Src/Abl | <1 | [6] |

Note: The IC₅₀ values are for optimized final compounds which incorporate the core structure derived from aminopyridine building blocks.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic building block that enables efficient and modular access to complex molecular architectures. Its well-defined reactivity allows for its predictable incorporation into sophisticated synthetic routes, particularly for the development of targeted covalent inhibitors. The ability to mask and later reveal a critical hydrogen-bonding hydroxyl group provides an essential tool for fine-tuning ligand-protein interactions. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of versatile and well-designed building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

- Ge, Y., Jin, Y., Wang, C., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050-1055.

- Li, Y., Chen, Y., Yu, C., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8092.

- Lai, M. Z., Song, P. R., Dou, D., et al. (2020). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][3][8]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors. Acta Pharmacologica Sinica, 41(3), 415-422.

- Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

- Ge, Y., Jin, Y., Wang, C., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.

- Waelchli, R., Bollbuck, B., Bruns, C., et al. (2006). Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK. Bioorganic & Medicinal Chemistry Letters, 16(1), 108-112.

- Gábor, L., Zoltán, B., & Tamás, P. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(3), M1668.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pipzine Chemicals. (n.d.). 2-Amino-4-(benzyloxy)pyridine.

- PubChem. (n.d.). 4-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information.

- Janssen Pharmaceutica NV. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. WO2012170976A2. Google Patents.

- Ren, Y., He, C., Liu, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1258-1274.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical stability of 2-(Benzyloxy)pyridin-4-amine

An In-depth Technical Guide to the Chemical Stability of 2-(Benzyloxy)pyridin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a pivotal intermediate in contemporary drug discovery and development. Geared towards researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple recitation of facts to deliver a foundational understanding of the molecule's intrinsic stability characteristics. We will explore its susceptibility to various environmental and chemical stressors, including pH, oxidation, temperature, and light. By elucidating the probable degradation pathways and furnishing detailed protocols for stability assessment, this guide aims to empower scientists to ensure the integrity, purity, and efficacy of this compound throughout its lifecycle, from synthesis and storage to its application in pharmaceutical formulations.

Introduction: The Role and Significance of this compound

This compound, with its unique constellation of a pyridine core, a benzyloxy ether, and a primary aromatic amine, represents a versatile scaffold in medicinal chemistry. Its structural motifs are frequently incorporated into pharmacologically active agents, making a thorough understanding of its chemical stability a non-negotiable prerequisite for its effective utilization. The primary amine offers a reactive handle for further synthetic transformations, while the benzyloxy group serves as a lipophilic moiety or a protecting group that can be cleaved under specific conditions. However, these same functional groups are also the molecule's Achilles' heel, rendering it susceptible to degradation under certain conditions. This guide provides the scientific rationale and experimental framework for navigating these stability challenges.

Physicochemical Properties and Recommended Storage

A foundational aspect of maintaining the integrity of this compound is appropriate handling and storage. The compound is typically a solid at room temperature.[1] While exhaustive, specific stability data for this exact molecule is not widely published, recommendations for closely related analogs provide a strong basis for best practices.[2]

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | 2-8°C or -20°C (long-term) | Reduces the rate of potential thermal degradation and slows down other chemical reactions. | [2][3] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | The primary amine functionality is susceptible to oxidation. An inert atmosphere mitigates this risk. | [2] |

| Light | Store in a dark place/amber vial | Aromatic and pyridine-containing compounds can be photolabile, undergoing degradation upon exposure to UV or visible light. | [2] |

| Moisture | Keep container tightly sealed in a dry place | Prevents hydrolysis and minimizes adsorption of atmospheric moisture, which can initiate degradation. | [3][4] |

Table 1: Recommended Storage and Handling Conditions for this compound.

Predicted Chemical Stability Profile and Degradation Pathways

The is dictated by the interplay of its three core functional groups: the pyridine ring, the benzyloxy ether linkage, and the 4-amino group. Based on established chemical principles and data from analogous pyridine derivatives, we can predict its behavior under various stress conditions.[5][6]

pH-Dependent Stability (Hydrolysis)

The molecule's stability is expected to be highly dependent on pH.

-

Acidic Conditions: The pyridine nitrogen and the exocyclic amino group are basic and will be protonated in acidic media. While this may increase solubility, strong acidic conditions, particularly at elevated temperatures, can lead to the cleavage of the benzylic ether bond. The mechanism likely involves protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water or a counter-ion) on the benzylic carbon or cleavage to form a stable benzyl cation and 4-amino-2-hydroxypyridine.

-

Neutral Conditions: The compound is expected to exhibit its greatest stability in a neutral pH range.[5]

-

Alkaline Conditions: Pyridine derivatives are often extremely unstable in alkaline mediums.[5] The presence of the electron-donating amino group can increase the electron density of the pyridine ring, potentially making it more susceptible to nucleophilic attack or ring-opening under harsh basic conditions. However, the benzyloxy ether is generally stable to base.

Oxidative Stability

The primary aromatic amine group is a prime target for oxidation.[7] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to a cascade of degradation products.

-

Potential Oxidative Degradation Products:

-